molecular formula C18H23NO3 B12996341 3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one

3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one

Cat. No.: B12996341
M. Wt: 301.4 g/mol
InChI Key: ZIEAYEKQIIBIDM-UHFFFAOYSA-N
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Description

3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one is an organic compound with a complex structure that includes a cyclopentenone ring, a methoxy group, and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The initial step involves the synthesis of 3-(Cyclopentyloxy)-4-methoxyaniline. This can be achieved by reacting 3-nitro-4-methoxyaniline with cyclopentanol in the presence of a suitable catalyst.

    Cyclopentenone Formation: The next step involves the formation of the cyclopentenone ring. This can be done by reacting the aniline derivative with a suitable cyclopentenone precursor under acidic or basic conditions.

    Final Coupling: The final step involves coupling the cyclopentenone with the aniline derivative to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and cyclopentyloxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopentyloxy)-4-methoxyaniline
  • 3-Methoxy-4-aminoazobenzene
  • 4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid

Uniqueness

3-(3-Cyclopentyloxy-4-methoxyanilino)-2-methyl-2-cyclopenten-1-one is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

3-(3-cyclopentyloxy-4-methoxyanilino)-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C18H23NO3/c1-12-15(8-9-16(12)20)19-13-7-10-17(21-2)18(11-13)22-14-5-3-4-6-14/h7,10-11,14,19H,3-6,8-9H2,1-2H3

InChI Key

ZIEAYEKQIIBIDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

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